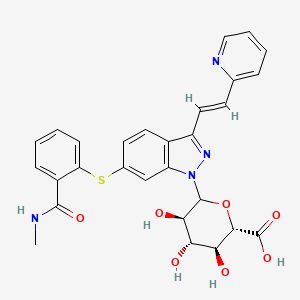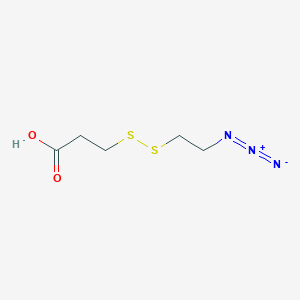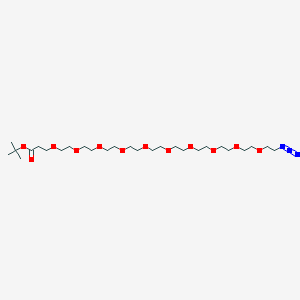
BDP R6G DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP R6G is a bright and photostable substitute for Rhodamine 6G (R6G). BDP stands for borondipyrromethene, a versatile fluorophore scaffold that is specially tuned in this molecule to match absorption and emission of R6G. DBCO (azodibenzocyclooctyne) is a strained cyclic alkyne that reacts rapidly with azides giving rise to stable triazoles. The reaction does not require to use any catalyst; it is tolerant to most biologically important functional groups. BDP R6G DBCO is useful for the synthesis of fluorescent conjugates and visualization of azide groups bound to biomolecules and surfaces.
Applications De Recherche Scientifique
Photosensitizers and Photostability
- A novel photosensitizer scaffold based on the BODIPY chromophore, similar to BDP R6G DBCO, shows stronger near-infrared singlet oxygen luminescence emission and higher photostability than Rose Bengal. This scaffold, due to its high extinction coefficient and insensitivity to solvent environment, is applicable in various conditions and can be used for cell photosensitization and oxidative stress studies (Yogo et al., 2005).
Pulmonary Delivery
- Research focused on micronizing beclomethasone-17,21-dipropionate (BDP) for pulmonary delivery using the rapid expansion of supercritical solution technique. This method produces particles suitable for inhalation and next-generation dry powder inhalers, influencing particle size and morphology for optimal pulmonary delivery (Charpentier et al., 2008).
Pharmaceutical Process Analytical Tools
- Near-infrared spectroscopy is an effective tool for real-time process analysis of botanical drug products (BDPs), particularly in commercial production. This method has been successfully applied to measure critical quality attributes during extract concentration processes, demonstrating its robustness for industrial-scale application (Zhang et al., 2019).
Flame Retardancy and Dielectric Properties
- A modified bismaleimide resin system (BDP) with improved flame retardancy and decreased dielectric loss has been developed. This system exhibits significant flame retardancy even with low phosphorus content, offering potential applications in high-performance resins (Chen et al., 2012).
Enhanced Fire Retardancy in Polymers
- The introduction of halloysite nanotubes (HNT) and bisphenol-A bis(diphenyl phosphate) (BDP) flame retardant into polyamide 6 results in enhanced flame retardancy and mechanical properties. This combination allows for significant suppression in heat release rates and maintains tensile strength and thermal stability (Boonkongkaew & Sirisinha, 2018).
Biodegradable Polymers in Biomedical Applications
- Biodegradable polymers (BDPs), both natural and synthetic, have been extensively used in various biomedical applications like sutures, implants, and drug delivery systems. They have unique characteristics such as variable copolymer block and composition, which make them favorable for applications including ophthalmic drug delivery (Osi et al., 2022).
Propriétés
Formule moléculaire |
C39H35BF2N4O2 |
|---|---|
Poids moléculaire |
640.54 |
Nom IUPAC |
N/A |
InChI |
InChI=1S/C39H35BF2N4O2/c41-40(42)45-33(20-21-34(45)27-35-22-24-37(46(35)40)30-12-3-1-4-13-30)23-25-38(47)43-26-10-2-5-17-39(48)44-28-32-15-7-6-11-29(32)18-19-31-14-8-9-16-36(31)44/h1,3-4,6-9,11-16,20-22,24,27H,2,5,10,17,23,25-26,28H2,(H,43,47) |
Clé InChI |
IGGUTYGDIYZZDQ-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CC=C3)C=CC2=CC4=CC=C(CCC(NCCCCCC(N5C6=CC=CC=C6C#CC(C=CC=C7)=C7C5)=O)=O)N14 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)




